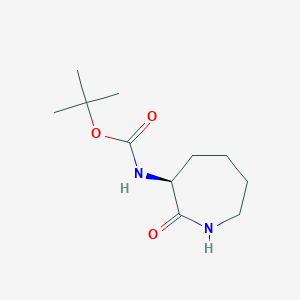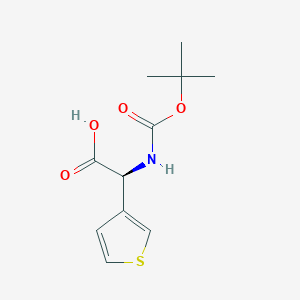
(R)-2-氨基-5-苯基戊酸
概述
描述
(R)-2-Amino-5-phenylpentanoic acid is a chiral amino acid that is not directly discussed in the provided papers. However, related compounds and synthetic methods can offer insights into its properties and potential synthesis. For instance, the synthesis of various 2-amino-5-azolylpentanoic acids has been reported, which are structurally related to (R)-2-amino-5-phenylpentanoic acid and have been studied for their inhibitory effects on nitric oxide synthases .
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-5-azolylpentanoic acids, involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles or triazoles under basic conditions, followed by acidolytic deprotection . This method could potentially be adapted for the synthesis of (R)-2-amino-5-phenylpentanoic acid by using a phenyl-containing reagent in place of the azolyl groups.
Molecular Structure Analysis
While the molecular structure of (R)-2-amino-5-phenylpentanoic acid is not directly analyzed in the papers, the structure-activity relationships of similar compounds have been studied. For example, the stereochemistry of various amino acids has been determined through synthetic analogs, which is crucial for understanding the biological activity of these molecules .
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of (R)-2-amino-5-phenylpentanoic acid. However, they do discuss the reactivity of related amino acids. For instance, the ring-opening reactions of 1,2-didehydroprolines have been studied, which could be relevant to understanding the reactivity of the amino group in (R)-2-amino-5-phenylpentanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-2-amino-5-phenylpentanoic acid are not detailed in the provided papers. However, the properties of structurally related compounds, such as their inhibitory effects on enzymes and competitive inhibition in bacterial systems, can provide indirect information about the potential properties of (R)-2-amino-5-phenylpentanoic acid .
科学研究应用
1. AM-Toxins中的组成氨基酸
(R)-2-氨基-5-苯基戊酸(App)是AM-Toxins中的组成氨基酸,参与合成和分离化合物,如L-2-氨基-5-(对甲氧基苯基)戊酸(Amp)和L-2-氨基-5-(对羟基苯基)戊酸(Ahp)。这对于理解AM-Toxins的化学结构和生物活性至关重要(Shimohigashi, Lee, & Izumiya, 1976)。
2. 立体选择性氨基酸的合成
该化合物已被用于通过系统生物催化合成氨基酸,如(S)-和(R)-2-氨基-4-羟基丁酸。这涉及生物催化的一锅式循环级联,将醛缩反应与立体选择性转氨作用结合在一起,这在现代药物化学和药物开发中具有重要意义(Hernández等,2017)。
3. 医学研究中的抑制剂设计
已合成(R)-2-氨基-5-苯基戊酸衍生物,并作为各种酶和受体的抑制剂进行测试,如HIV-1蛋白酶和一氧化氮合酶(NOS)。这突显了其在设计潜在治疗剂(Raju & Deshpande, 1991)和(Ulhaq et al., 1998)中的作用。
4. 肽合成中的作用
该氨基酸是合成来自海洋细菌的肽,如thalassospiramides的组成部分。这些肽含有γ-氨基酸,如4-氨基-3,5-二羟基戊酸,已被研究其生物活性,包括对一氧化氮产生的抑制作用(Um等,2013)。
5. 药理活性增强
已研究(R)-2-氨基-5-苯基戊酸衍生物在增强药理活性方面的作用。例如,包含该氨基酸的硫辛酸类似物已被确定为具有强效细胞保护作用,展示了其在药理应用中的潜力(Kates, Casale, Baguisi, & Beeuwkes, 2014)。
6. 酶抑制剂的研究
该化合物已被用于研究与各种酶的结合的立体化学,有助于理解酶-底物相互作用和特定酶抑制剂的设计。这包括对γ-氨基丁酸氨基转移酶和其他相关酶的研究(Silverman et al., 1990)。
安全和危害
未来方向
属性
IUPAC Name |
(2R)-2-amino-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTHUXZWQXOK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-5-phenylpentanoic acid | |
CAS RN |
36061-08-2 | |
| Record name | D-2-Amino-5-phenyl-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

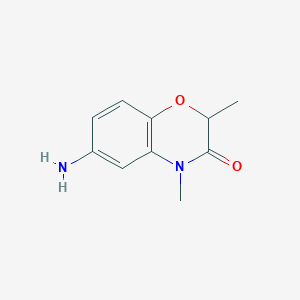
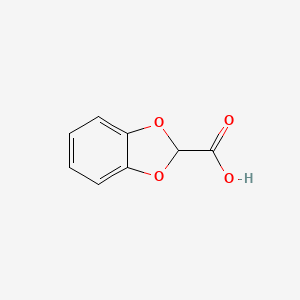
![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)
![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)
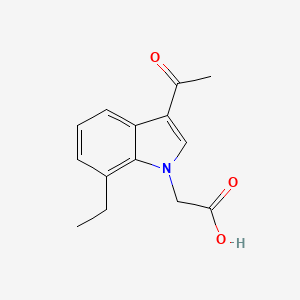
![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)
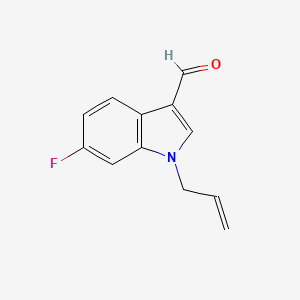
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)
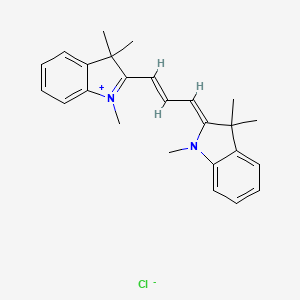
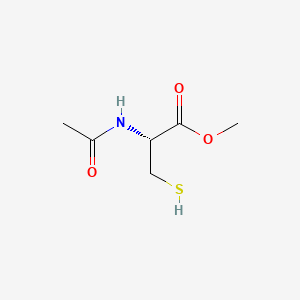
![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)
